

Transfection of Human Macrophages with ACOD1 siRNA: An Application Note and Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *ACOD1 Human Pre-designed
siRNA Set A*

Cat. No.: *B15583994*

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Introduction

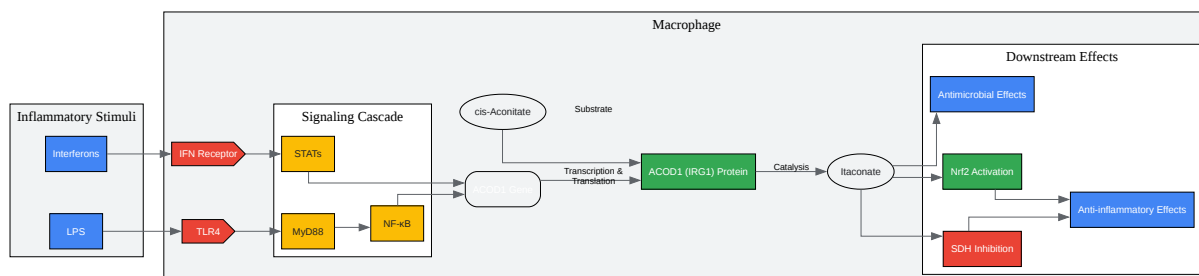
Aconitate Decarboxylase 1 (ACOD1), also known as Immunoresponsive Gene 1 (IRG1), is a crucial enzyme in immunometabolism.[1][2] Primarily expressed in myeloid cells such as macrophages, ACOD1 catalyzes the production of itaconate from the Krebs cycle intermediate cis-aconitate. Itaconate has emerged as a key regulator of inflammation, exerting both pro- and anti-inflammatory effects depending on the context. Given its significant role in macrophage function and inflammatory diseases, ACOD1 is a promising therapeutic target.

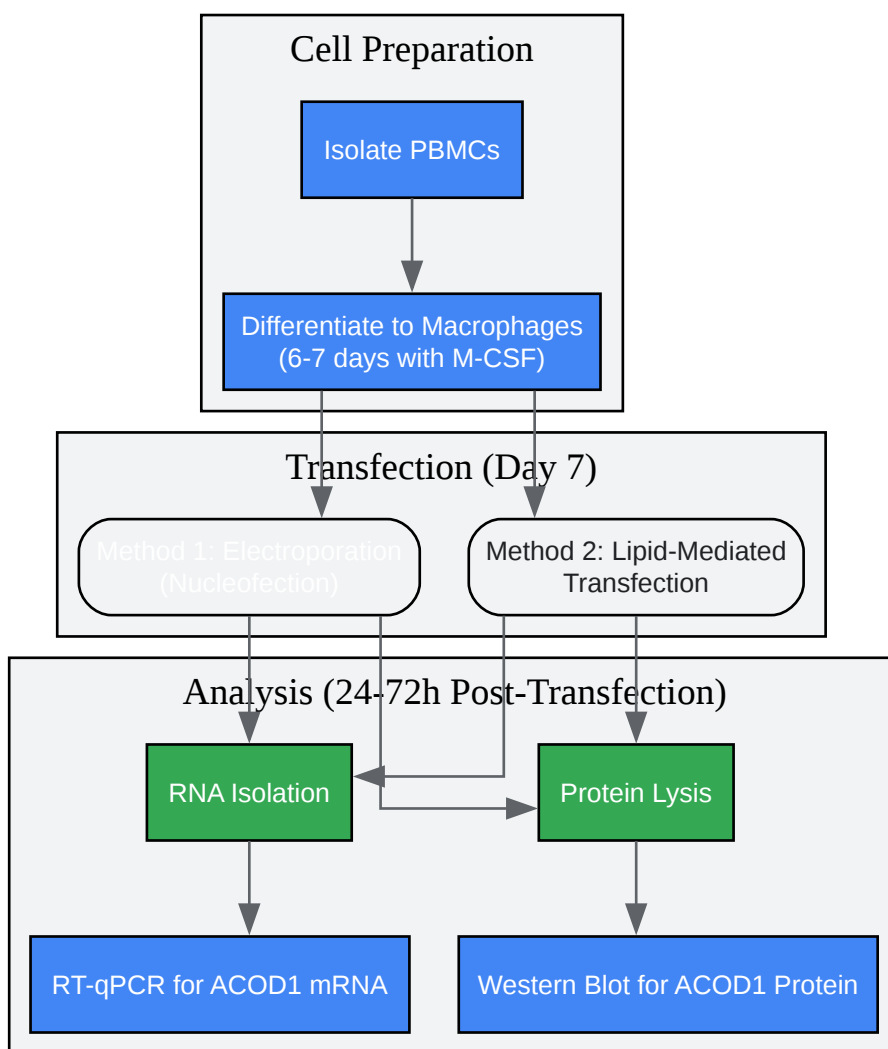
This application note provides detailed protocols for the transfection of human macrophages with small interfering RNA (siRNA) targeting ACOD1. Due to the inherent difficulty in transfecting primary human macrophages, two robust methods are presented: electroporation (nucleofection) and lipid-mediated transfection.[3][4][5] This document also includes information on ACOD1's signaling pathway and methods for quantifying knockdown efficiency.

ACOD1 Signaling Pathway in Macrophages

ACOD1 is upregulated in macrophages in response to various inflammatory stimuli, including pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) and cytokines such as interferons.[6] The signaling cascade leading to ACOD1 expression often involves Toll-like receptor (TLR) activation and subsequent downstream pathways. The product of ACOD1,

itaconate, can modulate inflammatory responses through multiple mechanisms, including the inhibition of succinate dehydrogenase (SDH) and the activation of the Nrf2 antioxidant response.





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- To cite this document: BenchChem. [Transfection of Human Macrophages with ACOD1 siRNA: An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583994#how-to-transfect-human-macrophages-with-acod1-sirna]

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